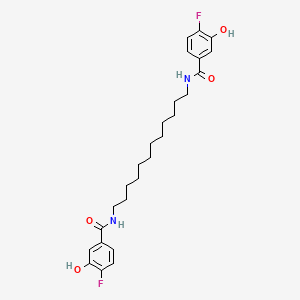
N,N'-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) is a synthetic organic compound characterized by the presence of a dodecane backbone with two 4-fluoro-3-hydroxybenzamide groups attached at each end
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) typically involves the following steps:
Starting Materials: The synthesis begins with dodecanedioic acid and 4-fluoro-3-hydroxybenzoic acid.
Formation of Amide Bonds: The dodecanedioic acid is reacted with 4-fluoro-3-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bonds.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
While specific industrial production methods for N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions
N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: Potential use in the synthesis of polymers or as an intermediate in the production of other complex molecules.
作用機序
The mechanism of action of N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N’-(Dodecane-1,12-diyl)bis(3-hydroxybenzamide): Lacks the fluorine atoms, which may result in different binding affinities and biological activities.
N,N’-(Dodecane-1,12-diyl)bis(4-chloro-3-hydroxybenzamide): Contains chlorine instead of fluorine, potentially altering its chemical reactivity and interaction with biological targets.
Uniqueness
N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
841274-16-6 |
|---|---|
分子式 |
C26H34F2N2O4 |
分子量 |
476.6 g/mol |
IUPAC名 |
4-fluoro-N-[12-[(4-fluoro-3-hydroxybenzoyl)amino]dodecyl]-3-hydroxybenzamide |
InChI |
InChI=1S/C26H34F2N2O4/c27-21-13-11-19(17-23(21)31)25(33)29-15-9-7-5-3-1-2-4-6-8-10-16-30-26(34)20-12-14-22(28)24(32)18-20/h11-14,17-18,31-32H,1-10,15-16H2,(H,29,33)(H,30,34) |
InChIキー |
MNWKPMYIBLJSRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NCCCCCCCCCCCCNC(=O)C2=CC(=C(C=C2)F)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
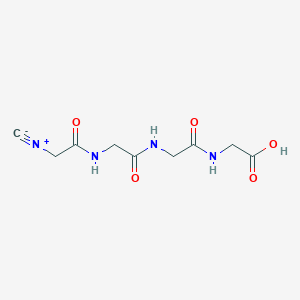
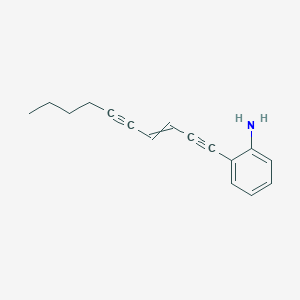
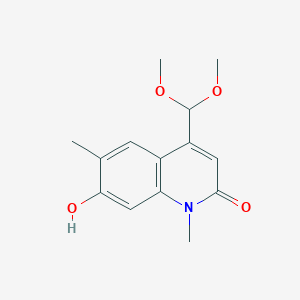
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
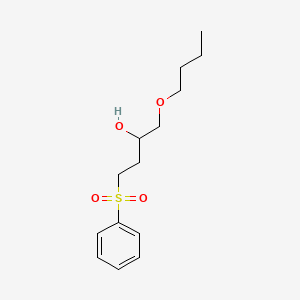
![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
